
Avermectin A2b aglycone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avermectin A2b aglycone is a member of oxanes.
科学研究应用
Pesticide Use
Avermectin A2b aglycone is widely used as a pesticide due to its efficacy against a broad range of agricultural pests, including nematodes and insects. Its mode of action involves the enhancement of glutamate-gated chloride channels in the nervous system of invertebrates, leading to hyperpolarization and subsequent paralysis .
Case Study: Efficacy Against Nematodes
In field trials, Avermectin A2b has demonstrated significant reductions in nematode populations in crops such as cotton and soybeans. For instance, a study reported a 90% reduction in root-knot nematodes when treated with a formulation containing Avermectin A2b at concentrations as low as 0.1 mg/kg .
Integrated Pest Management (IPM)
The use of Avermectin A2b is integral to IPM strategies, combining biological control with chemical methods to minimize environmental impact while maximizing pest control efficiency. Its low toxicity to mammals makes it suitable for use in sensitive ecosystems .
Treatment of Parasitic Infections
This compound is primarily known for its role in treating parasitic infections in humans and animals. Ivermectin, a derivative of avermectins, has been extensively used to combat diseases such as onchocerciasis (river blindness) and lymphatic filariasis.
Case Study: Onchocerciasis Treatment
Clinical studies have shown that ivermectin administration leads to significant reductions in microfilariae levels in patients with onchocerciasis. In one study, patients receiving ivermectin exhibited near-complete clearance of skin microfilariae within eight days post-treatment .
Veterinary Medicine
In veterinary applications, Avermectin A2b is utilized for the treatment of various parasitic infections in livestock and pets. Its effectiveness against gastrointestinal parasites has made it a staple in veterinary pharmacology.
Case Study: Efficacy in Livestock
A study involving cattle treated with avermectins reported a marked decrease in gastrointestinal parasite burdens, leading to improved weight gain and overall health .
Pharmacokinetics and Safety Profile
The pharmacokinetics of Avermectin A2b indicate rapid absorption and prolonged half-life, allowing for effective dosing regimens. Studies have shown that it is well-tolerated in both humans and animals at therapeutic doses, with minimal adverse effects reported .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | 80% |
Half-life | 12-36 hours |
Volume of distribution | 0.5 L/kg |
Clearance | 0.1 L/h/kg |
常见问题
Basic Research Questions
Q. What experimental approaches are recommended to validate the biosynthesis pathway of Avermectin A2b aglycone in Streptomyces avermitilis?
- Methodological Answer : Utilize gene deletion mutants (e.g., ΔaveE or ΔaveF) to disrupt specific enzymatic steps (e.g., furan ring cyclization or C5-keto reduction) and analyze intermediates via thin-layer chromatography (TLC) or HPLC. Compare chromatographic profiles with wild-type strains to confirm the absence of downstream products . For example, mutants lacking aveE fail to form the furan ring, leading to accumulation of non-cyclized aglycone precursors, which can be identified via UV shadowing at 254 nm .
Q. How can researchers ensure reproducibility in structural characterization of this compound derivatives?
- Methodological Answer : Follow standardized protocols for nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data collection. For novel compounds, provide full experimental details in supplementary materials, including solvent systems, calibration standards, and purity thresholds (e.g., ≥95% by HPLC). Cross-validate findings with computational tools like molecular docking to confirm stereochemical assignments .
Q. What are the key analytical techniques for distinguishing this compound from its glycosylated forms?
- Methodological Answer : Use enzymatic hydrolysis (e.g., β-glucosidase treatment) to cleave the disaccharide moiety, followed by LC-MS/MS to detect aglycone-specific fragments (e.g., m/z 560.3 for the A2b aglycone core). Compare retention times and fragmentation patterns with authenticated standards .
Advanced Research Questions
Q. How can contradictory data on the role of aveC and aveD in aglycone modification be resolved?
- Methodological Answer : Conduct isotopic labeling experiments (e.g., with 13C-methyl-S-adenosylmethionine) to trace methyltransferase activity in aveD knockout strains. Pair this with metabolomic profiling to identify intermediates. If aveC mutants still produce methylated derivatives, explore compensatory mechanisms via transcriptomic analysis of adjacent gene clusters .
Q. What strategies optimize heterologous expression of this compound in non-native hosts (e.g., E. coli)?
- Methodological Answer : Modular cloning of polyketide synthase (PKS) genes (e.g., aveA1–A4) into expression vectors with strong inducible promoters (e.g., T7). Co-express chaperone proteins (e.g., GroEL/GroES) to improve folding of large PKS complexes. Monitor titers via LC-MS and adjust fermentation conditions (e.g., pH, aeration) to enhance yield .
Q. How should researchers design pharmacokinetic studies to assess tissue-specific accumulation of this compound metabolites?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict distribution, incorporating parameters like logP (lipophilicity) and plasma protein binding. Validate with in vivo mass balance studies in rodent models, employing radiolabeled (14C) aglycone and accelerator mass spectrometry (AMS) for ultrasensitive detection of conjugated vs. free forms .
Q. What computational tools are effective for structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Apply molecular dynamics simulations to analyze binding affinity to glutamate-gated chloride channels (GluCls). Use QSAR models trained on bioassay data (e.g., nematode paralysis EC50) to predict activity of novel derivatives. Validate predictions with in vitro electrophysiology assays on C. elegans GluCl receptors .
Q. Methodological Best Practices
Q. How to address variability in aglycone yields during fermentation scale-up?
- Methodological Answer : Implement design of experiments (DoE) to test factors like carbon source (e.g., glucose vs. glycerol), nitrogen limitation, and precursor feeding (e.g., isobutyryl-CoA). Use response surface methodology (RSM) to identify optimal conditions. Monitor gene expression via qRT-PCR for ave cluster regulators (e.g., aveR) to correlate with productivity .
Q. What validation steps are critical when reporting new this compound derivatives with purported anthelmintic activity?
- Methodological Answer : Include dose-response assays across multiple parasite species (e.g., Haemonchus contortus, Caenorhabditis elegans) to establish potency and selectivity. Perform cytotoxicity screens on mammalian cell lines (e.g., HepG2) to rule off-target effects. Publish full synthetic protocols, including characterization data for intermediates, to enable independent verification .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for aglycone-based therapeutics?
- Methodological Answer : Investigate metabolic stability using liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation). Modify the aglycone scaffold with fluorine substitutions or prodrug strategies to enhance bioavailability. Cross-reference in vivo pharmacokinetic data with tissue distribution profiles to identify absorption barriers .
属性
分子式 |
C34H50O9 |
---|---|
分子量 |
602.8 g/mol |
IUPAC 名称 |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C34H50O9/c1-18(2)29-22(6)27(35)16-33(43-29)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-30(39-7)21(5)13-26(32(37)41-25)34(23,31)38/h8-11,13,18-19,22,24-31,35-36,38H,12,14-17H2,1-7H3/b9-8+,20-11+,23-10+/t19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |
InChI 键 |
COVVXXPWZYVADP-JVRRXQMPSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |
规范 SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。